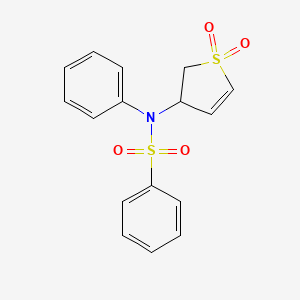

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

CAS No.: 327067-13-0

Cat. No.: VC4552224

Molecular Formula: C16H15NO4S2

Molecular Weight: 349.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327067-13-0 |

|---|---|

| Molecular Formula | C16H15NO4S2 |

| Molecular Weight | 349.42 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H15NO4S2/c18-22(19)12-11-15(13-22)17(14-7-3-1-4-8-14)23(20,21)16-9-5-2-6-10-16/h1-12,15H,13H2 |

| Standard InChI Key | FYSXSOBRYKESDM-UHFFFAOYSA-N |

| SMILES | C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. These compounds are widely studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the sulfonamide group and the dioxido-dihydrothiophene moiety contributes to its unique chemical behavior and pharmacological potential.

Synthesis

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide typically involves multi-step reactions using commercially available reagents. A general synthetic route includes:

-

Preparation of the Dihydrothiophene Core: The thiophene ring is functionalized with oxygen atoms to form the 1,1-dioxido derivative.

-

Introduction of the Sulfonamide Group: This step involves coupling a sulfonamide precursor with the modified thiophene ring.

-

Phenylation: The final step incorporates a phenyl group into the structure through nucleophilic substitution or similar reactions.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the compound's structure after synthesis.

Analytical Techniques for Characterization

The characterization of this compound relies on advanced analytical methods:

1H and 13C NMR Spectroscopy:

-

Provides detailed information on the hydrogen and carbon environments in the molecule.

Mass Spectrometry (MS):

-

Confirms molecular weight and structural fragments.

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as sulfonamides and thiophenes through characteristic absorption bands.

X-Ray Crystallography:

-

Determines the three-dimensional arrangement of atoms in crystalline forms.

Potential Applications

The structural features of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide make it a candidate for several applications:

-

Drug Development:

-

Its sulfonamide group could be optimized for antimicrobial or anti-inflammatory drugs.

-

-

Material Science:

-

The compound's stability may allow its use in designing functional materials.

-

-

Chemical Biology:

-

It can serve as a probe for studying enzyme inhibition or protein-ligand interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume